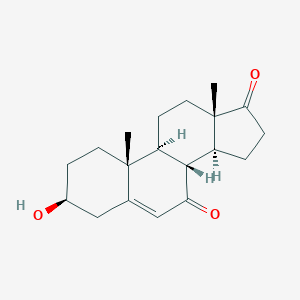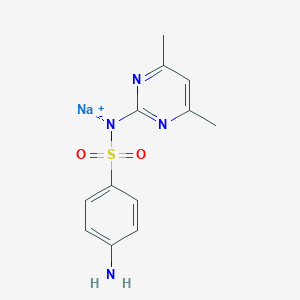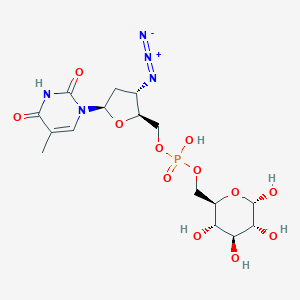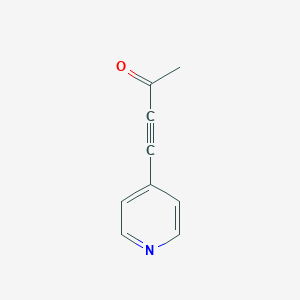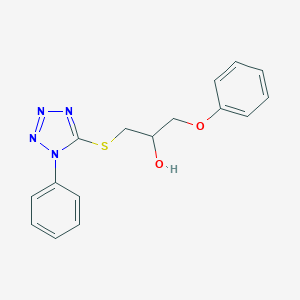
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTSP, and it is a sulfanyl alcohol derivative of tetrazole. PTSP has been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of PTSP is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme. PTSP is thought to bind to the enzyme through its tetrazole ring and form a complex that inhibits the enzyme's activity.
Biochemical And Physiological Effects
PTSP has been shown to have several biochemical and physiological effects. In addition to its enzyme-inhibiting properties, PTSP has been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that PTSP may have neuroprotective effects and could potentially be used as a therapeutic agent for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of PTSP for lab experiments is its high yield synthesis method, which makes it readily available for research purposes. However, one limitation of PTSP is its potential toxicity, which requires careful handling and experimentation.
Future Directions
There are several potential future directions for research on PTSP. One area of interest is the development of PTSP-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the exploration of PTSP's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PTSP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, PTSP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, enzyme-inhibiting properties, and potential therapeutic effects make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of PTSP involves the reaction of 1-phenyltetrazole-5-thiol with 1-chloro-3-(phenoxymethyl)propan-2-ol in the presence of a base. This reaction results in the formation of PTSP as a white solid with a high yield.
Scientific Research Applications
PTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of PTSP is in the field of enzyme inhibition. PTSP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects.
properties
CAS RN |
133506-57-7 |
|---|---|
Product Name |
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16N4O2S/c21-14(11-22-15-9-5-2-6-10-15)12-23-16-17-18-19-20(16)13-7-3-1-4-8-13/h1-10,14,21H,11-12H2 |
InChI Key |
SQJDUZFJPBJXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
synonyms |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanyl-propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



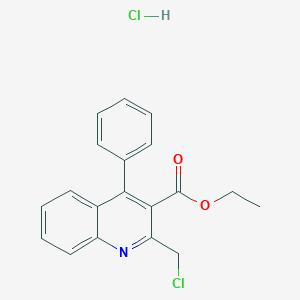
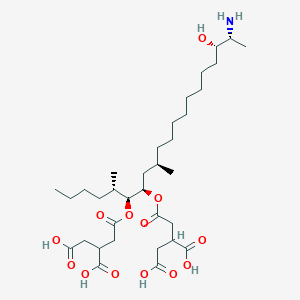
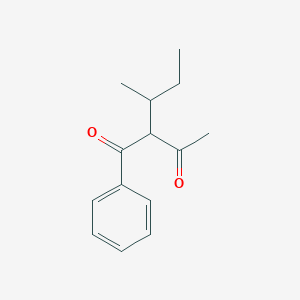
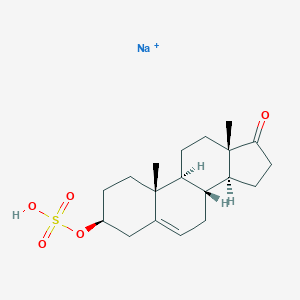
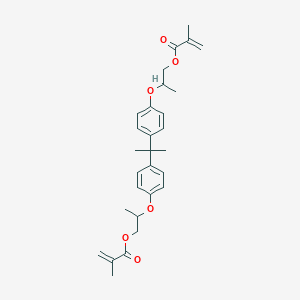
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
